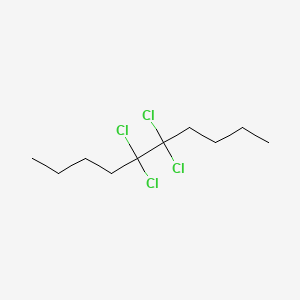

5,5,6,6-Tetrachlorodecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,5,6,6-tetrachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl4/c1-3-5-7-9(11,12)10(13,14)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXJJEGVNNOMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(CCCC)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872676 | |

| Record name | 5,5,6,6-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91087-09-1 | |

| Record name | 5,5,6,6-Tetrachlorodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091087091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5,6,6-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5,5,6,6-Tetrachlorodecane is a chlorinated hydrocarbon with significant biological activity, particularly in the context of its effects on various biological systems. This article explores its biological properties, focusing on its mechanisms of action, target interactions, and potential applications in medicinal chemistry.

This compound is characterized by the presence of four chlorine atoms attached to a decane backbone. Its structure influences its reactivity and interaction with biological targets. The compound has been studied for its inhibitory effects on specific enzymes and cellular processes.

Biological Activity Overview

The primary biological activity of this compound involves its interaction with the JmjC histone demethylases KDM4A and KDM4C. These enzymes are crucial in regulating gene expression through histone modification. The compound exhibits competitive inhibition with IC50 values of 42 nM for KDM4A and 29 nM for KDM4C .

This compound binds specifically to the substrate binding pocket of KDM4A. This competitive binding prevents the enzyme from interacting with its natural histone substrates, thereby influencing gene expression patterns within cells. The inhibition of these demethylases can lead to altered cellular functions and has implications in cancer biology and epigenetic regulation.

Target Interaction Data

| Target | IC50 (nM) | Assay Type |

|---|---|---|

| KDM4A | 42 | Cell-free assay |

| KDM4C | 29 | Cell-free assay |

Case Study 1: Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties by modulating histone methylation patterns. In vitro studies have shown that inhibiting KDM4A can lead to reduced proliferation of cancer cells . This suggests that derivatives of tetrachlorodecane could be further explored as potential anticancer agents.

Case Study 2: Environmental Impact

The environmental persistence and bioaccumulation potential of chlorinated hydrocarbons like this compound raise concerns regarding their ecological impact. Studies have shown that such compounds can disrupt endocrine functions in aquatic organisms . Understanding these effects is crucial for assessing the safety and regulatory measures needed for chlorinated compounds.

Research Methodologies

Various analytical techniques have been employed to study the biological activity of this compound:

- Mass Spectrometry : Used for detecting and quantifying the compound in biological samples.

- In Vitro Assays : Assessing the inhibitory effects on enzyme activity.

- Cell Culture Studies : Evaluating the impact on cell proliferation and gene expression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.